molecular formula C14H11N3O2S B3574272 N-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide

N-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide

Cat. No.: B3574272
M. Wt: 285.32 g/mol
InChI Key: KMAVNTJPIIIOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-thiophenecarboxamide” is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine . It’s a part of a new series of compounds containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings . The structure of these compounds was confirmed by IR, 1 HNMR, ESI–MS, and CHN analysis .


Molecular Structure Analysis

The molecular structure of these compounds is almost co-planar as evidenced by the two conjugated rings with a dihedral angle of only 0.230° . The C8–N2–C4–N1, Cl2–C2–C3–O1, and C9–C1–C2–C3 torsion angles are −180.0 (3), 3.5 (5), and 177.1 (4)°, respectively .


Chemical Reactions Analysis

The chemical reactions of these compounds involve the formation of typical fragment ions due to rearrangements with participation of the nitro group and contraction of the pyrimidine ring as a result of ejection of the CO group .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds include a yellow solid appearance, a melting point of 110 - 111 ºC, and a yield of 62% . The 1H NMR (CDCl3) δ= 11.27 (bs, 1H, NH), 8.44 (dd, J= 12.4, J= 8.3, 1H, H-1’), 8.33 (d, J= 3.6, 1H, PyH-6), 7.66 (m, 1H, PyH-4), 7.04 (m,1H, PyH-5), 6.85 (d, J= 8.0, 1H, PyH-3), 6.04 (d, J=8.3, 1H, H-2’) .

Mechanism of Action

The mechanism of action of these compounds involves binding into the active site of PFV integrase (IN) such that the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .

Future Directions

The future directions of these compounds involve their potential use as anti-HIV-1 agents . They displayed moderate inhibitory properties against HIV-1 virus (NL4-3) in Hela cell cultures . Therefore, these compounds can provide a very good basis for the development of new hits .

Properties

IUPAC Name

N-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-9-4-2-6-17-12(9)15-8-10(14(17)19)16-13(18)11-5-3-7-20-11/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAVNTJPIIIOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C(C2=O)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide
Reactant of Route 6
N-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.